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di-Ellipticine-RIBOTAC

Cat. No.: B12422658
M. Wt: 1410.6 g/mol
InChI Key: OLUSSEHYJBHYPA-XOBPTFHMSA-N
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Description

Evolution and Significance of RNA-Targeting Modalities

For many years, the central dogma of molecular biology positioned DNA as the primary blueprint of life and proteins as the functional workhorses of the cell, leaving RNA as a seemingly passive messenger. Consequently, therapeutic strategies predominantly focused on targeting proteins. cshl.edu However, this perspective has dramatically shifted with the understanding that only a small fraction of the human genome, about 3%, codes for proteins, while a staggering 85% is transcribed into RNA. wikipedia.org This vast transcriptome includes a diverse array of non-coding RNAs (ncRNAs) that play crucial roles in regulating gene expression and are implicated in numerous diseases. wikipedia.orgnih.gov This realization has illuminated RNA as a vast and largely untapped landscape for therapeutic intervention. cshl.edubayer.com

The journey of targeting RNA began with antisense oligonucleotides (ASOs) in the late 1970s, which were designed to bind to specific RNA sequences and modulate their function. mdpi.comnih.gov This was followed by the discovery of RNA interference (RNAi) and the development of small interfering RNAs (siRNAs) in 1998, which offered a powerful mechanism for gene silencing. mdpi.comnih.gov While these nucleic acid-based approaches have seen clinical success, they face challenges related to delivery, stability, and potential off-target effects due to their size and charge. portlandpress.combiocompare.com

The emergence of small molecules as RNA-targeting agents represents a significant evolution in the field. wikipedia.orgportlandpress.com Unlike larger oligonucleotides, small molecules can be designed to be more "drug-like," with improved pharmacokinetic properties, and can target the complex three-dimensional structures of RNA, such as loops, bulges, and pseudoknots, offering a new dimension of specificity. wikipedia.orgnih.govportlandpress.com This has opened up the possibility of targeting RNAs that were previously considered "undruggable." bayer.comoncodesign-services.com

Overview of Targeted RNA Degradation Strategies

While simply binding to an RNA molecule can sometimes be sufficient to alter its function, a more potent and often more desirable outcome is the targeted degradation of the pathogenic RNA. nih.govacs.org This has led to the development of several strategies aimed at inducing RNA decay.

One of the earliest and most well-established methods is the use of RNase H-inducing oligonucleotides . These are synthetic DNA-like molecules that, upon binding to a complementary RNA sequence, create an RNA:DNA hybrid duplex that is recognized and cleaved by the endogenous enzyme RNase H. nih.gov

Another powerful strategy is RNA interference (RNAi) , which utilizes small interfering RNAs (siRNAs) or microRNAs (miRNAs) to guide the RNA-induced silencing complex (RISC) to a target mRNA. nih.gov Within the RISC complex, the Argonaute-2 protein can act as an endonuclease, leading to the direct cleavage and subsequent degradation of the target mRNA. nih.govacs.org

More recently, the field has moved towards harnessing other cellular RNA degradation pathways. For instance, strategies have been developed to induce nonsense-mediated decay (NMD) or no-go decay (NGD) , which are cellular quality control mechanisms that eliminate faulty mRNAs. nih.gov

The development of Ribonuclease-Targeting Chimeras (RIBOTACs) represents a novel and promising approach that leverages small molecules to co-opt endogenous ribonucleases for targeted RNA degradation. oncodesign-services.com

Conceptual Framework of Ribonuclease-Targeting Chimeras (RIBOTACs)

Inspired by the success of Proteolysis-Targeting Chimeras (PROTACs) in the realm of protein degradation, Ribonuclease-Targeting Chimeras (RIBOTACs) were developed as a new modality to specifically eliminate disease-causing RNAs. oncodesign-services.comresearchgate.netresearchgate.net The first report of this technology emerged in 2018 from the Disney group. oncodesign-services.com

The core concept of a RIBOTAC is a heterobifunctional small molecule composed of three key components:

An RNA-binding moiety that selectively recognizes and binds to a specific structural motif on the target RNA. researchgate.netnih.govresearchgate.net

A ribonuclease-recruiting ligand that binds to and activates an endogenous ribonuclease, most commonly RNase L. oncodesign-services.comresearchgate.netnih.gov

A linker that connects the RNA-binding domain and the nuclease-recruiting ligand. researchgate.net

The mechanism of action involves the RIBOTAC molecule first binding to the target RNA. researchgate.netresearchgate.net This brings the ribonuclease-recruiting ligand into close proximity, which then hijacks and activates the latent RNase L. oncodesign-services.comnih.gov The activated RNase L then cleaves the target RNA, leading to its degradation. researchgate.netnih.gov A key advantage of this approach is its catalytic nature; after inducing the degradation of one RNA molecule, the RIBOTAC can dissociate and target another, allowing for potent effects at low concentrations. This strategy effectively converts a simple RNA-binding event into a potent, event-driven degradation of the target RNA. nih.gov

Historical Context of Ellipticine (B1684216) in Biological Research

Ellipticine, a tetracyclic alkaloid, was first isolated in 1959 from the leaves of the evergreen tree Ochrosia elliptica. nih.govresearchgate.netrsc.orgresearchgate.net Its planar structure quickly garnered significant interest from the scientific community, leading to extensive research into its biological activities. researchgate.net The first total synthesis of ellipticine was reported by Woodward and his team in the same year it was isolated. researchgate.netrsc.org

Early investigations revealed that ellipticine possesses potent anti-cancer properties, and several of its derivatives have been evaluated in clinical trials for the treatment of various cancers, including metastatic breast cancer and myeloblastic leukemia. rsc.orgwalshmedicalmedia.comncats.io The primary mechanisms of action attributed to ellipticine's anticancer effects were its ability to intercalate into DNA and its inhibition of the enzyme topoisomerase II. nih.govncats.ionih.goviucr.org The planar nature of the ellipticine molecule allows it to insert itself between the base pairs of the DNA double helix, leading to structural distortions and interference with DNA replication and transcription. nih.govnih.gov

Over the years, further research has uncovered a multi-modal mechanism of action for ellipticine, including interactions with other cellular targets and pathways. nih.govrsc.org It has been shown to induce cell cycle arrest and apoptosis, in some cases through a p53-dependent pathway. ncats.io The amenability of the ellipticine scaffold to chemical modification has allowed for the synthesis of numerous analogs with improved activity and reduced toxicity. nih.gov

Rationale for Di-Ellipticine-RIBOTAC Development in RNA Biology

The development of di-Ellipticine-RIBOTACs represents a strategic convergence of the established biological activity of ellipticine and the innovative RNA degradation platform of RIBOTACs. The rationale for this development is multifaceted and builds upon the unique properties of both components.

Ellipticine and its derivatives have a well-documented history as nucleic acid binders, primarily through intercalation. nih.govnih.gov This inherent affinity for nucleic acids makes ellipticine an attractive scaffold for the RNA-binding moiety of a RIBOTAC. By designing ellipticine-based ligands that can selectively recognize and bind to specific RNA structures, it is possible to direct the RIBOTAC to a desired RNA target.

The concept of a "di-ellipticine" compound suggests the use of two ellipticine units, which could potentially enhance the binding affinity and specificity for the target RNA through cooperative interactions. This could be particularly advantageous for targeting complex RNA structures that may present multiple binding sites.

By conjugating a di-ellipticine RNA binder to a known RNase L recruiting ligand, a this compound is created. This chimeric molecule is designed to specifically tether RNase L to the target RNA, leading to its cleavage and subsequent degradation. This approach aims to transform a "silent" RNA binding event—one that might not significantly alter the RNA's function on its own—into a potent and specific degradation of the target RNA. This strategy holds the potential to expand the "druggable" portion of the transcriptome by providing a powerful tool to eliminate disease-associated RNAs that are otherwise difficult to target with conventional small molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C78H87N7O16S B12422658 di-Ellipticine-RIBOTAC

Properties

Molecular Formula

C78H87N7O16S

Molecular Weight

1410.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-[2-[2-[2-[2-[[4-[bis[2-[2-[2-[(5,11-dimethyl-6H-pyrido[4,3-b]carbazol-9-yl)oxy]ethoxy]ethoxy]ethyl]amino]-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3-hydroxyphenyl]methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate

InChI

InChI=1S/C78H87N7O16S/c1-6-98-78(90)73-76(89)68(102-77(73)82-55-10-8-7-9-11-55)45-54-12-17-67(66(86)44-54)101-43-40-97-37-36-94-33-30-91-27-24-81-69(87)18-19-70(88)85(25-28-92-31-34-95-38-41-99-56-13-15-64-60(46-56)71-50(2)62-48-79-22-20-58(62)52(4)74(71)83-64)26-29-93-32-35-96-39-42-100-57-14-16-65-61(47-57)72-51(3)63-49-80-23-21-59(63)53(5)75(72)84-65/h7-17,20-23,44-49,83-84,86,89H,6,18-19,24-43H2,1-5H3,(H,81,87)/b68-45-,82-77?

InChI Key

OLUSSEHYJBHYPA-XOBPTFHMSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)CCC(=O)N(CCOCCOCCOC3=CC4=C(C=C3)NC5=C4C(=C6C=NC=CC6=C5C)C)CCOCCOCCOC7=CC8=C(C=C7)NC9=C8C(=C2C=NC=CC2=C9C)C)O)/SC1=NC1=CC=CC=C1)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCCOCCOCCOCCNC(=O)CCC(=O)N(CCOCCOCCOC3=CC4=C(C=C3)NC5=C4C(=C6C=NC=CC6=C5C)C)CCOCCOCCOC7=CC8=C(C=C7)NC9=C8C(=C2C=NC=CC2=C9C)C)O)SC1=NC1=CC=CC=C1)O

Origin of Product

United States

Design Principles and Chemical Synthesis of Di Ellipticine Ribotac

Modular Architecture of Di-Ellipticine-RIBOTAC

Consistent with the design of other bifunctional degraders, such as PROTACs and RIBOTACs, the architecture of a this compound is modular. nih.govresearcher.lifeacs.org This design consists of two key functional domains connected by a chemical linker: an RNA recognition element responsible for binding to the target RNA structure and a ribonuclease recruiter domain that engages and activates an endogenous nuclease. nih.gov This modularity allows for the independent optimization of each component to achieve desired potency and selectivity. biorxiv.org In this specific chimera, the RNA recognition function is performed by a di-ellipticine moiety, while the nuclease recruitment is achieved by a small molecule designed to activate RNase L. acs.orgnih.gov

The selection of an appropriate RNA-binding warhead is critical for the specificity of a RIBOTAC. Ellipticine (B1684216), a planar alkaloid, and its derivatives are known to interact with nucleic acids, making them attractive candidates for this role. nih.govrsc.org The design of a dimeric ellipticine structure is a rational strategy aimed at enhancing binding affinity and specificity for complex RNA secondary or tertiary structures. researchgate.net

The ability of ellipticine and its derivatives to bind nucleic acids stems from their planar, aromatic tetracyclic structure. nih.gov This flat architecture allows the molecule to insert itself between the base pairs of a nucleic acid duplex, a mechanism known as intercalation. rsc.org This mode of binding is well-established for DNA, with a noted preference for GC-rich sequences. nih.govoup.com

While much of the research on ellipticine has focused on its interaction with DNA, the principles of this binding are applicable to RNA. RNA molecules fold into complex three-dimensional structures that include double-helical regions (stems), single-stranded loops, and bulges. nih.gov The interaction of small molecules with RNA is driven primarily by hydrogen bonding and stacking interactions. nih.gov The extended aromatic surface of ellipticine is well-suited to form favorable π-π stacking interactions with RNA nucleobases, particularly within helical stem regions or at the interface of different structural motifs. nih.gov Studies on various ellipticine derivatives have shown that modifications to the parent scaffold can modulate these binding properties. nih.gov

Ellipticine DerivativeKnown Nucleic Acid InteractionReference
Ellipticine DNA intercalator; preference for GC-rich regions. nih.govoup.com
9-Hydroxyellipticine (9HE) Potent inhibitor of Pol-I transcription by targeting SL1-promoter interaction. nih.govresearchgate.net
N-methyl-9-hydroxy-ellipticinium (NMHE) Binds tightly to DNA (Ka=105-107 M-1). oup.com
8-nitroellipticine Investigated for its DNA affinity and cytotoxic activity. nih.gov

This table summarizes the known interactions of select ellipticine derivatives with nucleic acids, primarily DNA, which informs the basis of their potential as RNA binders.

The rationale for using a dimeric ellipticine warhead is to achieve higher affinity and selectivity for a specific RNA target compared to a monomeric ligand. Small molecules typically recognize small and highly redundant structural motifs within RNA, making the achievement of specificity a significant challenge. frontiersin.org By linking two ellipticine units, the resulting molecule can theoretically span a larger, more unique structural feature on an RNA target, such as two adjacent stem-loops, a complex bulge, or a pseudoknot. researchgate.net

This design leverages the principle of avidity, where the combined binding strength of the two linked units is greater than the sum of their individual affinities. The linker connecting the two ellipticine moieties plays a crucial role in this context; its length and flexibility must be optimized to correctly position the two binding units to simultaneously engage their respective sites on the target RNA structure. researchgate.net This strategy aims to overcome the challenge of targeting RNA's conformational flexibility and polyanionic backbone, which often preclude the formation of deep, hydrophobic binding pockets typically found in proteins. researchgate.netwpunj.edu

The effector function of the this compound is mediated by the recruitment and activation of an endogenous nuclease. nih.gov RNase L is an ideal candidate for this role as it is an interferon-inducible enzyme that plays a key part in the innate antiviral immune response. pnas.orgnih.gov It exists as a latent, inactive monomer in the cytoplasm and requires a specific activation signal to become a potent ribonuclease. nih.govnih.gov

The natural activator of RNase L is 2',5'-oligoadenylate (2-5A), a unique second messenger produced by oligoadenylate (B1213165) synthetase (OAS) enzymes upon sensing double-stranded RNA (dsRNA). pnas.orgpnas.org While 2-5A itself can be used in RIBOTAC design, its poor pharmacological properties (high polarity and rapid degradation) have driven the search for more drug-like small molecule activators. researchgate.net

High-throughput screening (HTS) of chemical libraries using fluorescence resonance energy transfer (FRET)-based assays has been successful in identifying novel, non-nucleotide small molecules that can activate RNase L. pnas.orgresearchgate.net These screens identified compounds that function at micromolar concentrations and serve as foundational scaffolds for the RNase L recruiter module in RIBOTACs. researchgate.net These synthetic ligands offer improved cellular permeability and stability compared to the natural 2-5A activator, making them more suitable for therapeutic development. nih.gov

RNase L ActivatorTypeActivation MechanismKey CharacteristicsReference
2',5'-Oligoadenylate (2-5A) Natural LigandBinds to ankyrin repeat domain, inducing dimerization.Highly potent (sub-nanomolar) but has poor pharmacological properties. pnas.orgpnas.org
Compound 1 Synthetic Small MoleculeBinds to 2-5A binding domain, inducing dimerization.Identified via HTS; activates RNase L at micromolar concentrations. pnas.orgresearchgate.net
Compound 2 Synthetic Small MoleculeBinds to 2-5A binding domain, inducing dimerization.Identified via HTS; activates RNase L at micromolar concentrations. pnas.orgresearchgate.net

This table presents examples of natural and synthetic activators of RNase L, outlining their mechanism of action.

The activation of RNase L is a precisely regulated process that is strictly dependent on ligand-induced dimerization. pnas.org In its latent state, RNase L exists as a monomer. nih.gov The binding of an activator, whether it is the natural 2-5A ligand or a synthetic small molecule mimetic, to the N-terminal ankyrin repeat domain of two separate RNase L molecules induces a conformational change. nih.gov

This change facilitates the homodimerization of the enzyme. pnas.org The formation of this dimer is the critical step that juxtaposes the C-terminal ribonuclease domains, leading to the formation of a catalytically competent active site. nih.gov Once activated, RNase L indiscriminately cleaves single-stranded RNA, preferentially at UpU and UpA dinucleotide sequences. pnas.org By tethering an RNase L activator to an RNA-binding molecule like di-ellipticine, the dimerization and subsequent activation of RNase L are localized to the specific RNA target, resulting in its selective degradation. nih.gov

Bifunctional Linker Chemistry in this compound

The linker is a critical component of any RIBOTAC, connecting the RNA-binding molecule (in this case, a di-ellipticine moiety) to the moiety that recruits a ribonuclease, such as RNase L. The linker's chemical nature, length, and flexibility are paramount, as they profoundly influence the stability and spatial arrangement of the entire chimera, which are essential for its biological function. nih.govresearchgate.net For a this compound, the linker must optimally position two ellipticine molecules for RNA engagement while simultaneously allowing the nuclease-recruiting end to productively engage with its target enzyme.

The rational design of the linker is crucial for the efficacy of a heterobifunctional molecule like a RIBOTAC. nih.gov The primary goal is to ensure that the two terminal ends of the molecule can bind to their respective targets—the target RNA and the nuclease—simultaneously.

Spatial Orientation: The linker's length and rigidity are determining factors for achieving the correct three-dimensional orientation. nih.gov If the linker is too short, steric hindrance may prevent the formation of a productive ternary complex between the RIBOTAC, the target RNA, and the ribonuclease. nih.gov Conversely, an excessively long or flexible linker might lead to non-productive binding or an inability to bring the nuclease close enough to the target RNA for efficient degradation. nih.gov The design process often involves synthesizing a library of linkers with varying lengths and compositions to empirically determine the optimal structure. nih.gov

Stability: The linker must be chemically stable to withstand the intracellular environment and avoid premature degradation before reaching its target. symeres.com Linkers are typically composed of stable chemical bonds such as alkyl chains, ethers, or amides. nih.gov Cleavable linkers, which are designed to break under specific physiological conditions (e.g., changes in pH or presence of certain enzymes), can also be incorporated, although stability in circulation remains a key consideration. symeres.comunimi.it

Common linker types used in the design of similar bifunctional molecules are summarized below.

Linker TypeCommon CompositionKey Characteristics
Alkyl Chains Saturated hydrocarbon chainsHydrophobic, can vary in length to modulate distance.
Polyethylene Glycol (PEG) Repeating units of ethylene (B1197577) glycolHydrophilic, flexible, can improve solubility and pharmacokinetic properties. nih.gov
Alkynes/Triazoles Resulting from "click chemistry" reactionsRigid, stable, provides defined spatial orientation. nih.gov
Peptides Short amino acid sequencesCan be designed for specific enzymatic cleavage (e.g., by caspases or cathepsins). unimi.it

The assembly of the this compound requires robust and efficient chemical reactions to connect the di-ellipticine warhead and the nuclease recruiter to the bifunctional linker. symeres.com The choice of conjugation strategy depends on the functional groups available on each of the three components.

Common strategies include:

Amide Bond Formation: This is a widely used method where a carboxylic acid on one component is coupled with an amine on another, often facilitated by coupling reagents like HATU or EDC.

Click Chemistry: The copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) offers a highly efficient and bioorthogonal method for connecting molecules, forming a stable triazole linkage. nih.gov

Ether Synthesis: Williamson ether synthesis can be used to form stable ether linkages between an alkoxide and an alkyl halide.

Thioether Formation: The reaction between a thiol and an alkyl halide or a Michael acceptor is another common method for creating a stable C-S bond. nih.gov

The modular nature of these molecules allows for a "mix-and-match" approach, where different warheads, linkers, and recruiting moieties can be combined to optimize activity. nih.gov This often involves using orthogonal protection strategies to ensure that the correct ends of the linker react with the desired components in a sequential manner. nih.gov

Conjugation ReactionFunctional Groups RequiredResulting LinkageKey Features
Amide Coupling Carboxylic Acid + AmineAmideRobust, common in peptide and small molecule synthesis.
Azide-Alkyne Cycloaddition Azide + AlkyneTriazoleHigh efficiency, bioorthogonal, forms a stable and rigid linker component.
Thiol-ene Reaction Thiol + AlkeneThioetherHigh yield, occurs under mild conditions.
Reductive Amination Aldehyde/Ketone + AmineAmineForms a stable secondary or tertiary amine linkage.

Synthetic Methodologies for this compound

The synthesis of a complex molecule like this compound requires a carefully planned synthetic route to maximize yield and purity. Methodologies can be broadly categorized into convergent and chemo-enzymatic approaches.

A convergent synthesis is generally preferred for modular molecules like RIBOTACs. rsc.org In this approach, the major fragments of the molecule—the di-ellipticine warhead, the central linker, and the nuclease-recruiting ligand—are synthesized independently. These fragments are then joined together in the final steps of the synthesis. nih.gov

This strategy offers several advantages over a linear synthesis:

Flexibility: It allows for the easy generation of analogues by simply substituting one of the pre-synthesized fragments (e.g., using a different linker or a modified ellipticine derivative). nih.govrsc.org

Simplified Purification: Intermediate fragments are smaller and easier to purify than the intermediates in a long linear synthesis.

A hypothetical convergent synthesis for this compound would involve:

Synthesis of the di-ellipticine unit, functionalized with a reactive handle (e.g., an amine or alkyne).

Synthesis of the nuclease-recruiting moiety, also with a compatible reactive handle.

Synthesis of the bifunctional linker with orthogonal reactive ends.

Stepwise conjugation of the linker first to the di-ellipticine unit and then to the nuclease recruiter (or vice versa).

Chemo-enzymatic synthesis utilizes enzymes as catalysts for specific steps in a chemical synthesis pathway. This approach leverages the high selectivity and efficiency of enzymes, which can operate under mild reaction conditions (e.g., neutral pH, aqueous solutions, room temperature). boku.ac.at This can be particularly advantageous when dealing with complex molecules that may be sensitive to the harsh conditions often used in traditional organic synthesis.

For a molecule like this compound, enzymes could potentially be used for:

Regioselective functionalization: Enzymes could introduce or modify functional groups at specific positions on the ellipticine or nuclease-recruiter scaffolds, avoiding the need for complex protecting group manipulations.

Chiral resolutions: If stereocenters are present in the linker or ligands, enzymes like lipases can be used to resolve racemic mixtures, ensuring the synthesis of a single enantiomer.

Peptide bond formation: If a peptide linker is used, proteases (operating in reverse) or other ligases could be employed for its synthesis. nih.gov

While highly promising, the application of chemo-enzymatic strategies depends on the availability of suitable enzymes that can recognize and process the specific substrates involved in the this compound synthesis. boku.ac.at

Following synthesis, rigorous purification and characterization are essential to ensure the identity and purity of the final this compound compound.

Purification:

Chromatography: This is the primary method for purification. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is commonly used to isolate the final product from unreacted starting materials and side products. Flash column chromatography on silica (B1680970) gel is also used for purifying intermediates. nih.gov

Analytical Characterization: A combination of analytical techniques is used to confirm the structure and purity of the synthesized molecule.

TechniquePurposeInformation Obtained
Mass Spectrometry (MS) To determine the molecular weight.Provides the exact mass of the molecule, confirming its elemental composition (High-Resolution MS).
Nuclear Magnetic Resonance (NMR) To elucidate the chemical structure.1H and 13C NMR provide information about the connectivity of atoms and the overall structure. 2D NMR techniques (e.g., COSY, HSQC) confirm assignments.
High-Performance Liquid Chromatography (HPLC) To assess purity.Determines the percentage purity of the final compound by separating it from any impurities.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify functional groups.Confirms the presence of key functional groups (e.g., amides, alkynes) in the molecule.

Molecular Mechanisms of Action of Di Ellipticine Ribotac

Targeted Recruitment of Endogenous Ribonucleases by di-Ellipticine-RIBOTAC

RIBOTACs function by physically bridging a target RNA molecule with an endogenous ribonuclease, most commonly RNase L. This induced proximity is the cornerstone of their mechanism, leading to the degradation of the target RNA.

Specificity of RNase L Engagement and Activation

The RIBOTAC platform's effectiveness hinges on its ability to specifically engage and activate RNase L in a controlled manner. RNase L typically exists in a latent, monomeric state within the cell. nih.govnih.gov Its activation is a tightly regulated process, naturally initiated by the binding of 2',5'-oligoadenylates (2-5A), which are synthesized by oligoadenylate (B1213165) synthetases (OAS) in response to double-stranded RNA, often a hallmark of viral infection. nih.govuochb.cz This binding event induces the dimerization and subsequent activation of RNase L. nih.govnih.gov

A key component of any RIBOTAC is a small molecule designed to mimic the action of 2-5A, thereby binding to and activating RNase L. This recruitment is independent of the cell's innate immune signaling pathways, allowing for targeted RNase L activation at a specific location dictated by the RNA-binding moiety of the chimera. The specificity of this engagement is therefore determined by the chemical structure of the RNase L recruiting domain of the RIBOTAC.

Ligand-Induced RNase L Activation in Proximity to Target RNA

The fundamental principle of RIBOTACs is to localize RNase L activation to the immediate vicinity of a specific RNA target. A hypothetical this compound would achieve this through its bifunctional nature. The di-ellipticine portion would bind to a target RNA sequence or structure, while the appended RNase L recruiter would simultaneously bind to and activate latent RNase L monomers. This creates a ternary complex of this compound, target RNA, and activated RNase L. This proximity-induced activation ensures that the potent, and otherwise indiscriminate, RNA-degrading activity of RNase L is spatially confined to the desired target, minimizing off-target effects.

RNA Cleavage and Degradation Pathway Induced by this compound

Once activated at the site of the target RNA, RNase L initiates a cascade of events leading to the elimination of the RNA molecule.

Catalytic and Substoichiometric Degradation of Target RNA

A significant advantage of the RIBOTAC approach is its potential for catalytic activity. After the initial cleavage of a target RNA molecule, the this compound can dissociate and recruit another RNase L dimer to a new target RNA molecule. This cyclical process allows a single RIBOTAC molecule to mediate the degradation of multiple RNA targets, a phenomenon known as substoichiometric degradation. This catalytic nature means that relatively low concentrations of the RIBOTAC could potentially lead to a significant reduction in the levels of the target RNA.

Activated RNase L is an endoribonuclease that cleaves single-stranded RNA, showing a preference for UN^N sequences (where U is uridine (B1682114) and N is any nucleotide). nih.gov The cleavage of the target RNA by the recruited and activated RNase L would generate RNA fragments that are then further processed and degraded by the cell's natural RNA decay machinery.

Cellular Pathways and Homeostasis Affected by this compound-Mediated RNA Turnover

For instance, targeting the mRNA of an oncogenic protein could lead to the suppression of tumor growth. Conversely, targeting a non-coding RNA, such as a microRNA or a long non-coding RNA, could disrupt its regulatory functions, leading to widespread changes in gene expression and cellular phenotype. Given the known effects of ellipticine (B1684216) on fundamental cellular processes, a this compound could potentially impact cellular homeostasis in a multifaceted manner, extending beyond the direct consequence of degrading a single RNA species.

Molecular Interactions of di-Ellipticine Moiety Within the RIBOTAC Context

The di-ellipticine component of the putative RIBOTAC would serve as the "warhead," guiding the entire chimeric molecule to its intended RNA target. Ellipticine and its derivatives are planar, aromatic molecules known for their ability to intercalate between the base pairs of nucleic acids. rsc.orgrsc.org While much of the research has focused on their interaction with DNA, these compounds can also bind to RNA structures.

Interactive Data Table: Properties of Ellipticine Derivatives

CompoundPrimary Mechanism of ActionKnown Cellular TargetsReference
EllipticineDNA intercalation, Topoisomerase II inhibitionDNA, Topoisomerase II rsc.org
9-HydroxyellipticineInhibition of RNA Polymerase I transcriptionRNA Polymerase I, rDNA promoter nih.govnih.gov
Celiptium (N²-methyl-9-hydroxyellipticinium)DNA intercalationDNAN/A

Information on the chemical compound “this compound” is not available in the public domain.

Following a comprehensive review of scientific literature and databases, no specific information was found on the chemical compound “this compound.” The search results did yield information on the parent compound, Ellipticine, and the technology platform, RIBOTACs (Ribonuclease Targeting Chimeras), as separate entities. However, no data, research, or mentions of a synthesized molecule combining these two components into a "this compound" could be located.

Therefore, it is not possible to provide a scientifically accurate article on the molecular mechanisms of action for a compound that is not described in the available literature. Generating content for the requested sections on RNA binding, specificity, and modulation of host nucleic acid-related processes would be speculative and would not meet the required standards of scientific accuracy.

Further research or disclosure of proprietary data would be necessary to elaborate on the specific molecular characteristics and mechanisms of "this compound."

Based on the current scientific literature, there is no specific chemical compound referred to as "this compound." While the individual components of this hypothetical name relate to established concepts in medicinal chemistry, their combination into a single functional molecule is not described in available research.

Ellipticine and its derivatives are known for their anti-cancer properties, primarily acting as inhibitors of DNA topoisomerase II and intercalating into DNA. Some derivatives have also been shown to inhibit RNA polymerase I transcription. Their primary mode of action involves direct interaction with nucleic acids.

RIBOTACs (Ribonuclease Targeting Chimeras) are a class of small molecules designed to selectively degrade target RNA molecules. They are bifunctional, consisting of a moiety that binds to a specific RNA sequence or structure, connected by a linker to another moiety that recruits a ribonuclease, typically RNase L, to cleave the target RNA.

The concept of a "this compound" would theoretically involve linking two ellipticine molecules (di-Ellipticine) to an RNase L recruiter. This design would presume that the di-Ellipticine portion could specifically bind to a target RNA molecule with sufficient affinity and selectivity to guide the RNase L for its degradation. However, there is no published research detailing the synthesis, biophysical characterization, or cellular effects of such a conjugate.

Advanced Research Methodologies and Characterization of Di Ellipticine Ribotac

Cellular and Molecular Biology Techniques

Transcriptomic Profiling to Elucidate Global RNA Expression Changes

Transcriptomic profiling is a critical methodology for understanding the global impact of di-Ellipticine-RIBOTAC on cellular RNA expression. By employing techniques such as RNA sequencing (RNA-Seq), researchers can quantify the abundance of thousands of RNA transcripts simultaneously. This provides a comprehensive snapshot of the cellular response to the targeted degradation of a specific RNA.

In the context of this compound, transcriptomic analysis serves two primary purposes:

On-target validation: It confirms the specific and efficient degradation of the intended target RNA by showing a significant decrease in its transcript levels compared to control cells.

Off-target identification: It allows for the unbiased identification of unintended RNA targets that may be degraded by the compound, providing crucial information about its selectivity.

The process involves treating cells with this compound, followed by RNA extraction, library preparation, and high-throughput sequencing. The resulting data is then bioinformatically analyzed to identify differentially expressed genes. A typical output would highlight the significant downregulation of the target RNA and minimal changes in the expression of other RNAs, indicating high specificity.

Table 1: Illustrative RNA-Seq Data for a Target RNA

GeneLog2 Fold Change (this compound vs. Control)p-valueStatus
Target RNA -3.5<0.001Downregulated
Housekeeping Gene 10.050.95Unchanged
Potential Off-Target 1-0.80.04Slightly Downregulated
Potential Off-Target 20.10.89Unchanged

Proteomic Analysis of Downstream Protein Expression Modulation (e.g., FOXO1, DPRs)

Following the targeted degradation of an RNA molecule by this compound, the ultimate biological consequence is the modulation of protein expression. Proteomic analysis, often performed using mass spectrometry-based techniques, is essential for quantifying these changes and understanding the downstream functional effects.

This analysis can confirm the intended therapeutic outcome—the reduction of a disease-causing protein. For instance, if the target RNA codes for a protein implicated in a disease pathway, proteomics can verify the reduction of this protein. Furthermore, it can uncover unexpected changes in other proteins, revealing novel biological insights or potential side effects.

Two relevant examples of protein modulation that could be studied in the context of a RIBOTAC targeting a specific mRNA are:

FOXO1: The Forkhead box protein O1 (FOXO1) is a transcription factor involved in stress resistance, metabolism, and cell apoptosis. If this compound were designed to target an RNA that regulates FOXO1 expression (such as a specific microRNA), proteomic analysis would be used to measure the resulting changes in FOXO1 protein levels.

DPRs (Dipeptide Repeat Proteins): In the context of repeat expansion disorders, such as certain forms of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD), expanded repeat RNAs are translated into toxic dipeptide repeat proteins (DPRs). A this compound designed to degrade these repeat-containing RNAs would be evaluated by its ability to reduce the accumulation of DPRs, which can be quantified by targeted mass spectrometry or Western blotting.

Cellular Imaging and Subcellular Localization Studies

Understanding where a drug candidate localizes within a cell is fundamental to elucidating its mechanism of action. Cellular imaging techniques are employed to visualize the distribution of this compound and its interaction with cellular components in real-time.

Fluorescently labeling the this compound allows for direct visualization using confocal microscopy. This can reveal whether the compound successfully enters the cell and where it accumulates—for example, in the cytoplasm, where it would need to be to engage with its target RNA and recruit RNase L, or if it is sequestered in other compartments like the nucleus or lysosomes.

Recent advances in imaging have led to the development of fluorescent probes for the components of the RIBOTAC machinery itself. For instance, fluorescently tagged binders for RNase L can be used to track the localization and activation of this key ribonuclease upon treatment with a RIBOTAC. nih.gov Co-localization studies, using fluorescently labeled this compound and antibodies against the target RNA-binding protein or fluorescent in situ hybridization (FISH) for the target RNA, can provide visual evidence of the compound engaging its intended target within the cellular environment. nih.gov

Computational Approaches in this compound Research

In Silico Design and Optimization of RNA-Binding Ligands (e.g., Inforna System)

The design of the RNA-binding moiety of a RIBOTAC is a critical step that dictates its specificity and affinity. Computational tools play a pivotal role in this process. The Inforna system is a prime example of a "bottom-up" approach to designing RNA-focused ligands. nih.gov

Inforna leverages a database of known RNA motifs and their corresponding small molecule binding partners. nih.govresearchgate.net The process for designing the ellipticine-based component of this compound using an Inforna-like approach would involve:

Target RNA Analysis: The sequence of the target RNA is analyzed to identify unique and druggable secondary structures or motifs.

Database Mining: The Inforna database, which contains a vast library of RNA motif-small molecule interactions, is screened to find small molecules known to bind to the identified motifs in the target RNA. nih.govresearchgate.net

Ligand Identification: The system outputs a list of potential small molecule binders, such as ellipticine (B1684216) or its derivatives, that are predicted to bind to the target RNA.

Optimization: If the initial hits lack sufficient affinity or selectivity, medicinal chemistry strategies and chemical similarity searching, which is integrated into Inforna 2.0, can be used to optimize the lead compound. nih.gov

Molecular Docking and Dynamics Simulations of Compound-RNA-Enzyme Interactions

Once a potential RNA-binding ligand is identified, molecular docking and dynamics simulations are used to model its interaction with the target RNA and the recruited enzyme at an atomic level.

Molecular Docking: This computational technique predicts the preferred orientation of the this compound when bound to the target RNA. For ellipticine and its derivatives, docking studies have been used to understand their binding modes with biological targets. nih.govnih.govpreprints.org In the case of a RIBOTAC, docking would be used to model the binding of the ellipticine portion to the RNA's structural motif. This provides insights into the key interactions, such as hydrogen bonds and pi-stacking, that stabilize the complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are run to simulate the movement of the atoms in the complex over time. This provides a more dynamic picture of the interaction and can be used to:

Assess the stability of the predicted binding pose.

Model the formation of the ternary complex: this compound bound to the target RNA, which then recruits a ribonuclease like RNase L.

Understand the conformational changes that occur upon binding and enzyme recruitment.

Table 2: Example Output from a Molecular Docking Simulation

LigandTargetPredicted Binding Energy (kcal/mol)Key Interacting Residues
EllipticineTarget RNA Motif-9.5G23, C45, A46
This compoundTarget RNA Motif-9.8G23, C45, A46
This compoundTernary Complex (RNA + RNase L)-15.2RNA: G23, C45; RNase L: Lys128, Arg210

Predictive Modeling of Target Selectivity and Off-Target Binding Profiles

A crucial aspect of developing any therapeutic is ensuring its selectivity for the intended target to minimize potential toxicity. Predictive modeling is used to assess the likelihood of this compound binding to unintended RNA molecules.

These computational models can screen the entire human transcriptome for sequences or structural motifs that are similar to the intended target site. By combining this with the binding preferences of the ellipticine moiety, a list of potential off-targets can be generated. This allows for the early identification and mitigation of potential cross-reactivity issues before significant resources are invested in preclinical studies.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed. These models correlate the structural features of different ellipticine derivatives with their binding affinity and selectivity. semanticscholar.org This allows researchers to predict how modifications to the this compound structure might affect its on-target potency and off-target binding profile, guiding the design of more selective and effective next-generation compounds. nih.gov

Challenges and Future Directions in Di Ellipticine Ribotac Research

Overcoming Research Hurdles in RNA-Targeted Degradation

The efficacy of any RIBOTAC, including a di-Ellipticine-based construct, hinges on its ability to effectively bind its RNA target, permeate cell membranes to reach its site of action, and execute the degradation of the target RNA without engaging in deleterious off-target activities.

Enhancing RNA Ligand Affinity and Specificity

A fundamental challenge in the development of small molecule RNA degraders is achieving high-affinity and specific recognition of the target RNA structure. researchgate.net Unlike proteins, which often present well-defined pockets for ligand binding, RNA is a flexible molecule with a highly dynamic structure, making the design of selective small-molecule binders difficult.

Research Hurdles:

Limited "Druggable" Pockets: RNA structures often lack the deep, hydrophobic pockets that are ideal for high-affinity small molecule binding.

Structural Plasticity: The conformational flexibility of RNA can complicate the design of rigid binders, as the target structure may change.

Homologous Binding Sites: Similar structural motifs may be present across different RNA molecules, leading to a risk of the ellipticine (B1684216) moiety binding to unintended targets.

Future Directions and Strategies:

Dimeric Binders: The "di-Ellipticine" concept itself is a strategy to enhance affinity and specificity. By designing a dimeric compound that simultaneously targets two adjacent motifs on an RNA, a significant increase in binding specificity can be achieved. researchgate.net

Structure-Based Design: Advanced techniques such as high-resolution NMR spectroscopy and cryogenic electron microscopy (cryo-EM) can elucidate the three-dimensional structure of the RNA target. This information can guide the rational design of ellipticine derivatives with improved shape complementarity and binding interactions.

Computational Screening: Virtual screening of ellipticine analogue libraries against RNA structural ensembles can identify compounds with a higher predicted binding affinity and selectivity, prioritizing them for synthesis and experimental validation. unibo.it

Table 1: Strategies to Enhance RNA Ligand Affinity and Specificity
StrategyPrinciplePotential AdvantageReference
Dimeric Ligand DesignSimultaneously targeting two distinct binding sites on the same RNA molecule.Increases binding affinity (avidity) and significantly improves target specificity. researchgate.net
Fragment-Based GrowthIdentifying small fragments that bind weakly and then growing or linking them to create a higher-affinity ligand.Allows for efficient exploration of chemical space around the binding site. unibo.it
Integration of RNA-Binding MotifsIncorporating known RNA-binding chemical motifs into the ellipticine scaffold.Leverages established interactions to improve initial binding characteristics. nih.gov

Improving Cellular Permeability and Intracellular Delivery

RIBOTACs are, by nature, larger molecules than typical small-molecule drugs, often falling outside the parameters defined by Lipinski's "rule of five" for oral bioavailability. mdpi.com This increased molecular weight and complexity pose a significant barrier to efficient cellular uptake and delivery to the target RNA, which is typically located in the cytoplasm or nucleus.

Research Hurdles:

High Molecular Weight: The combination of a di-ellipticine warhead, a linker, and an RNase L recruiter results in a large molecule with inherently poor membrane permeability.

Charge and Polarity: The presence of charged groups, often necessary for RNA binding or recruiter function, can hinder passive diffusion across the lipid bilayer of the cell membrane.

Endosomal Entrapment: For molecules that enter the cell via endocytosis, escaping the endosome to reach the cytoplasm is a major and often inefficient step. nih.govmdpi.com

Future Directions and Strategies:

Linker Optimization: The linker component can be systematically modified to balance the need for correct spatial orientation of the two active ends with physicochemical properties that favor cell permeability. This includes adjusting length, rigidity, and lipophilicity.

Prodrug Approaches: Masking polar functional groups with cleavable moieties can create a more lipophilic prodrug that crosses the cell membrane more easily. Once inside the cell, endogenous enzymes would cleave the masking groups to release the active di-Ellipticine-RIBOTAC.

Targeted Delivery Systems: Conjugating the this compound to a molecule that is actively transported into specific cells (e.g., an antibody-drug conjugate or an aptamer-drug conjugate) could enhance cell-type specificity and uptake. nih.gov For instance, the Aptamer-RIBOTAC (ARIBOTAC) strategy has been developed to enable tumor-specific delivery.

Addressing Off-Target RNA Degradation and Selectivity

Research Hurdles:

Ellipticine's Intrinsic Off-Targets: Ellipticine and its derivatives are known to intercalate into DNA and inhibit topoisomerase II, which could lead to significant off-target effects. researchgate.netnih.gov

RNase L Activation: Widespread, non-proximal activation of RNase L could lead to indiscriminate degradation of cellular RNAs, triggering stress responses or apoptosis. nih.gov

"Bystander" Degradation: Once activated, RNase L could potentially cleave other nearby, non-targeted RNAs before it deactivates or diffuses away.

Future Directions and Strategies:

Enhancing Warhead Selectivity: As discussed in section 6.1.1, improving the intrinsic binding specificity of the di-ellipticine warhead for its RNA target over DNA or other RNAs is the first line of defense against off-target effects.

Leveraging RNase L Substrate Preference: RNase L exhibits a modest sequence preference, typically cleaving at single-stranded uracil (B121893) residues. nih.gov Designing the this compound to bind adjacent to an RNase L-preferred cleavage site on the target RNA can enhance the selectivity of the degradation event. researchgate.net

Controlled Activation: Developing inducible RIBOTACs (iRIBOTACs) that are only activated in the presence of a specific cellular trigger (e.g., a cancer-specific enzyme) could provide an additional layer of control, ensuring that RNase L is only recruited and activated in the desired cell type.

Expanding the Scope of this compound Applications

Beyond addressing the fundamental challenges of efficacy and safety, future research will focus on broadening the therapeutic applicability of the this compound platform by expanding the types of RNA that can be targeted and the repertoire of nucleases that can be recruited.

Targeting Diverse RNA Classes (e.g., mRNAs, circRNAs, snoRNAs)

Much of the initial RIBOTAC research has focused on degrading messenger RNAs (mRNAs) and microRNA precursors. nih.gov However, the transcriptome is vast and contains numerous other classes of non-coding RNA that play critical roles in disease and are currently considered "undruggable."

Future Applications and Targets:

Circular RNAs (circRNAs): These are highly stable, covalently closed RNA loops that can act as sponges for microRNAs or regulate transcription. Their dysregulation is implicated in numerous cancers, making them attractive therapeutic targets. nih.gov A this compound could be designed to recognize unique structural features of a specific circRNA, leading to its degradation.

Small Nucleolar RNAs (snoRNAs): These RNAs are involved in the modification of other RNAs, such as ribosomal RNAs. Targeting snoRNAs could disrupt ribosome biogenesis, a pathway that is often upregulated in cancer cells.

Viral RNAs: The genomes of many viruses are composed of RNA. A this compound could be developed to specifically recognize and degrade viral RNA, offering a new antiviral strategy.

Table 2: Potential RNA Targets for Di-Ellipticine-RIBOTACs
RNA ClassBiological RoleTherapeutic RationaleReference
Messenger RNA (mRNA)Codes for proteins.Degrade mRNA of oncogenes or other disease-driving proteins. nih.gov
MicroRNA (miRNA) precursorsRegulate gene expression post-transcriptionally.Degrade precursors of oncogenic miRNAs to restore normal gene regulation. nih.gov
Circular RNA (circRNA)miRNA sponges, transcriptional regulators.Eliminate oncogenic circRNAs to disrupt cancer cell signaling. nih.gov
Viral RNAViral genome and replication machinery.Directly degrade viral genomes to inhibit replication and treat infections.

Exploration of Alternative Endogenous Ribonucleases Beyond RNase L

The current generation of RIBOTACs relies almost exclusively on the recruitment of RNase L. nih.gov While effective, this reliance limits the technology to the activity and expression patterns of a single enzyme. The human genome encodes a wide variety of other ribonucleases with different localization, expression profiles, and substrate specificities.

Future Research Directions:

Identifying New Recruiter Molecules: High-throughput screening campaigns are needed to identify novel small molecules that can bind to and activate other endogenous RNases, such as RNase H, Drosha, or Dicer.

Cell-Type Specificity: Some RNases are expressed in a tissue- or cell-type-specific manner. Developing RIBOTACs that recruit these specific RNases could lead to therapeutics with greatly improved safety profiles, as the degradative activity would be confined to the target tissue.

Subcellular Compartment Targeting: Different RNases are localized to different subcellular compartments (e.g., nucleus vs. cytoplasm). A this compound that recruits a nuclear RNase would be required to degrade nuclear-retained RNAs, such as certain long non-coding RNAs or snoRNAs.

Expanding the toolbox of recruitable RNases would transform the RIBOTAC concept into a more versatile and adaptable "plug-and-play" platform, allowing for the selection of the optimal effector nuclease for a given RNA target and disease context.

Integration with Other Targeted Degradation Technologies

The evolution of targeted degradation has spurred interest in synergistic therapeutic strategies. The integration of di-ellipticine-RIBOTACs with other targeted degradation technologies, such as those targeting proteins, presents a novel approach to concurrently tackle disease from multiple angles. This combination could potentially address drug resistance and enhance therapeutic efficacy by simultaneously degrading a pathogenic RNA and its resulting protein product. The concept of a dual-degrader, a single molecule capable of inducing both RNA and protein degradation, is an ambitious but compelling future direction. Such a strategy would involve designing chimeric molecules that can recruit both the ribosome for RNA degradation and an E3 ligase for protein degradation.

Comparative Analysis within the Landscape of RNA Therapeutics

The therapeutic landscape for RNA-mediated diseases is currently dominated by antisense oligonucleotides (ASOs) and RNA interference (RNAi). However, RIBOTACs, including this compound, offer a distinct mechanism of action that presents both advantages and unique challenges.

Distinctions from Antisense Oligonucleotides (ASOs) and RNA Interference (RNAi)

Unlike ASOs and RNAi, which are stoichiometric and rely on Watson-Crick base pairing for their specificity, RIBOTACs function catalytically. This means a single RIBOTAC molecule can mediate the degradation of multiple target RNA molecules, potentially leading to a more profound and sustained effect. While ASOs and RNAi primarily target messenger RNA (mRNA) in the cytoplasm or nucleus, RIBOTACs are designed to recruit the ribosome to degrade nascent RNA as it is being transcribed. This co-transcriptional degradation mechanism could be particularly advantageous for targeting non-coding RNAs or pre-mRNAs that are difficult to access with other modalities.

FeatureThis compoundAntisense Oligonucleotides (ASOs)RNA Interference (RNAi)
Mechanism Catalytic degradation via ribosome recruitmentStoichiometric binding and RNase H-mediated cleavageCatalytic cleavage via RISC complex
Target Nascent pre-mRNAs and other RNAsMature mRNAMature mRNA
Mode of Action Co-transcriptionalPost-transcriptionalPost-transcriptional
Specificity Small molecule-RNA recognitionWatson-Crick base pairingWatson-Crick base pairing

Analogies and Divergences from Proteolysis-Targeting Chimeras (PROTACs)

The conceptual framework for RIBOTACs is heavily inspired by the success of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific proteins. Both technologies employ a chimeric structure consisting of a ligand that binds to the target, a ligand that recruits a cellular degradation machinery, and a linker connecting the two. However, the recruited machinery and the target biomolecule are fundamentally different. While PROTACs recruit E3 ubiquitin ligases to degrade proteins, RIBOTACs recruit the ribosome to degrade RNA. This divergence in the recruited effector machinery leads to distinct biological outcomes and presents unique design challenges for each modality.

FeatureThis compoundProteolysis-Targeting Chimeras (PROTACs)
Target Biomolecule RNAProtein
Recruited Machinery RibosomeE3 Ubiquitin Ligase
Outcome RNA DegradationProtein Degradation
Cellular Process Targeted Ribonuclease ActivityTargeted Ubiquitination and Proteasomal Degradation

Strategic Opportunities for Advancing this compound Research

The continued development of di-ellipticine-RIBOTACs hinges on overcoming key challenges in their design and screening. Strategic investments in enabling technologies and computational approaches are poised to accelerate the translation of these promising molecules into viable therapeutics.

Development of Standardized and High-Throughput Screening Assays

A significant bottleneck in the development of RIBOTACs is the lack of standardized and high-throughput screening assays to efficiently evaluate their efficacy and specificity. The development of robust cell-based and cell-free assays is crucial for rapidly screening large libraries of potential RIBOTAC candidates. Such assays would enable the systematic evaluation of different RNA-binding moieties, linkers, and ribosome-recruiting ligands to identify optimal combinations for specific RNA targets. High-throughput methods would also facilitate the characterization of structure-activity relationships, providing valuable data for iterative design and optimization.

Continued Exploration of Novel Chemical Space for RNA Binding

The development of this compound as a pioneering molecule for targeting the r(G4C2) repeat expansion in amyotrophic lateral sclerosis (c9ALS/FTD) underscores a significant advancement in the field of RNA-targeted therapeutics. This molecule's design, which leverages a substituted ellipticine scaffold to bind the toxic RNA structure and recruit nucleases for its degradation, serves as a critical proof-of-concept. However, the journey to optimize such compounds and broaden the scope of druggable RNAs necessitates a continued and strategic exploration of novel chemical space for RNA-binding moieties. The ellipticine core, while effective, represents just one starting point in a vast landscape of potential molecular architectures.

Future research in this area is focused on diversifying the types of small molecules that can recognize and bind specific RNA structures with high affinity and selectivity. This exploration is crucial for overcoming the inherent challenges of targeting RNA, which is often considered less "druggable" than proteins due to its dynamic structure and the subtle differences between on-target and off-target sequences. Strategies to expand this chemical space are multifaceted, involving the modification of existing scaffolds, the discovery of entirely new ones, and the development of innovative screening platforms.

One primary strategy involves the extensive derivatization of the ellipticine scaffold itself. Ellipticine and its analogues are known to interact with G-quadruplex structures, which are non-canonical secondary structures formed by guanine-rich nucleic acid sequences like the r(G4C2) repeats. By systematically modifying the planar, tetracyclic core of ellipticine, researchers aim to enhance its binding properties. The goal is to create derivatives with improved affinity for the target RNA, greater selectivity over other cellular RNAs and DNA G-quadruplexes, and better pharmacological profiles.

Table 1: Strategies for Modifying the Ellipticine Scaffold in di-Ellipticine-RIBOTACs
Modification StrategyRationaleDesired Outcome
Substitution at Peripheral PositionsTo probe interactions with the loops and grooves of the RNA G-quadruplex structure.Increased binding affinity and selectivity for the target RNA.
Introduction of Charged GroupsTo enhance electrostatic interactions with the phosphate (B84403) backbone of the RNA.Improved water solubility and binding affinity.
Variation of Linker Attachment PointTo optimize the orientation of the recruited ribonuclease for efficient cleavage of the target RNA.Enhanced degradation efficiency of the RIBOTAC construct.
Bioisosteric Replacement of Core RingsTo alter the electronic and steric properties of the scaffold while maintaining the planar structure required for intercalation.Novel scaffolds with potentially improved drug-like properties.

Beyond modifying known scaffolds, a significant push exists to discover entirely new classes of RNA-binding molecules. This involves moving away from traditional drug discovery pipelines that have been heavily biased towards protein targets. The physicochemical properties that govern small molecule binding to RNA are still being fully elucidated, but it is clear that they can differ from those required for protein binding. Consequently, there is a recognized need to build and screen chemical libraries specifically enriched with compounds that possess RNA-binding potential.

The exploration of this new chemical space is being accelerated by a combination of computational and experimental approaches. These methods allow for a more rational design and discovery process, moving beyond serendipitous findings to a targeted search for effective RNA binders.

Table 2: Approaches for Discovering Novel RNA-Binding Scaffolds
ApproachDescriptionExample Application
Computational ScreeningUtilizing molecular docking and dynamics simulations to predict the binding of compounds from large virtual libraries to a specific RNA structure.Identifying novel, non-ellipticine-based scaffolds that could bind to the r(G4C2) G-quadruplex.
Fragment-Based ScreeningIdentifying small, low-affinity chemical fragments that bind to the target RNA and then growing or linking them to create higher-affinity lead compounds.Discovering new core motifs that can be elaborated into potent binders for various structured RNAs.
Focused Library ScreeningScreening curated collections of compounds (e.g., natural products, diversity-oriented synthesis products) that are predicted to have a higher probability of binding to RNA.Identifying novel natural product-inspired scaffolds that can target disease-relevant RNAs.
Small Molecule Microarrays (SMM)A high-throughput method where thousands of small molecules are immobilized and probed for binding to a fluorescently labeled RNA target.Rapidly identifying hits from large and diverse chemical libraries that bind to a specific RNA of interest.

The continued exploration of novel chemical space for RNA binding is fundamental to the future of RIBOTAC technology and other RNA-targeted therapeutic strategies. By expanding the toolkit of RNA-binding modules beyond scaffolds like ellipticine, researchers can aspire to target a wider array of disease-causing RNAs with greater precision and efficacy. This will not only provide new avenues for treating challenging neurodegenerative diseases like c9ALS/FTD but also unlock the potential to address a broad spectrum of human diseases at the level of RNA.

Q & A

Q. How can researchers integrate multi-omics data to elucidate this compound’s systemic effects?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-MS) datasets. Use pathway enrichment tools (IPA, GSEA) and machine learning (PLS-DA) to identify convergent pathways. Validate findings with CRISPRi knockdown of candidate genes .

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